molecular formula C13H12O2 B1219363 1-(4-Methoxy-1-naphthyl)ethanone CAS No. 24764-66-7

1-(4-Methoxy-1-naphthyl)ethanone

Cat. No.: B1219363
CAS No.: 24764-66-7
M. Wt: 200.23 g/mol
InChI Key: RSBOFKOICCVYNF-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1-(4-Methoxy-1-naphthyl)ethanone typically involves the reaction of 1-naphthol with a formic acid acceptor, such as N,N-dimethylformamide (DMF) or dimethylformamide (DMA), in the presence of an excess of potassium carbonate. This reaction is followed by oxidation using an oxidizing agent like oxygen, hydrogen peroxide, or oxidized acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Methoxy-1-naphthyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.

    Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions. Reagents like sodium hydroxide or other strong bases can facilitate these reactions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Methoxy-1-naphthyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-1-naphthyl)ethanone involves its interaction with molecular targets and pathways within a system. The methoxy group and the naphthalene ring structure allow the compound to participate in various chemical reactions, influencing its behavior and effects. The specific molecular targets and pathways depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

1-(4-Methoxy-1-naphthyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Methoxy-1-naphthyl)ethanone: This compound has a similar structure but with the methoxy group in a different position on the naphthalene ring.

    1-(4-Methoxy-2-naphthyl)ethanone: Another similar compound with the methoxy group and ethanone group in different positions.

    1-(4-Methoxyphenyl)ethanone: This compound has a methoxy group on a phenyl ring instead of a naphthalene ring.

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical properties and applications.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBOFKOICCVYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290463
Record name 1-(4-methoxy-1-naphthyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24764-66-7
Record name 24764-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxy-1-naphthyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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